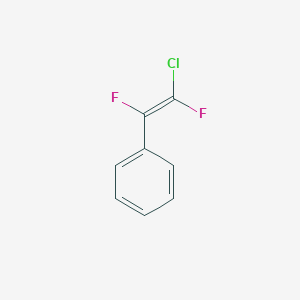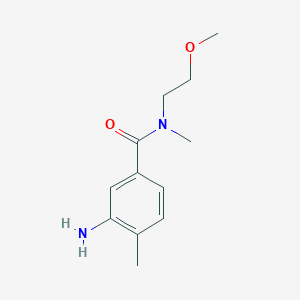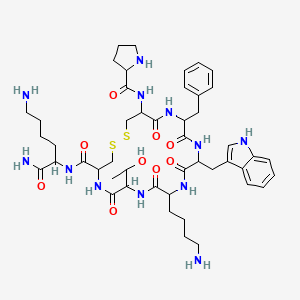
Pcfwktck
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. Cortistatin-8 is derived from the precursor molecule preprocortistatin and is primarily expressed in inhibitory neurons of the cerebral cortex. It has been studied for its potential therapeutic effects, particularly in the context of neuroinflammatory and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cortistatin-8 involves complex organic synthesis techniques. One common approach is the total synthesis method, which starts from simple organic molecules and builds up to the complex structure of cortistatin-8 through a series of chemical reactions. Key steps in the synthesis include ring expansion and pericyclic reactions .
Industrial Production Methods
Industrial production of cortistatin-8 is still in the research phase, and large-scale production methods have not been fully developed. advancements in synthetic chemistry and biotechnology may pave the way for efficient industrial production in the future .
化学反应分析
Types of Reactions
Cortistatin-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortistatin-8 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Cortistatin-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative disorders, such as Parkinson’s disease and multiple sclerosis.
作用机制
Cortistatin-8 exerts its effects through multiple mechanisms, including:
Binding to Somatostatin Receptors: Cortistatin-8 binds to all known somatostatin receptors, inhibiting the accumulation of cyclic AMP and modulating neuronal activity.
Neuroprotective Effects: It has been shown to prevent dopaminergic cell death and maintain healthy neuronal morphology in various experimental models.
Anti-inflammatory and Immunoregulatory Effects: Cortistatin-8 has potent anti-inflammatory and immunoregulatory effects, making it a promising candidate for treating neuroinflammatory disorders
相似化合物的比较
Cortistatin-8 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Somatostatin: Shares structural similarity with cortistatin-8 but has different physiological effects.
Cortistatin-17: Another member of the cortistatin family with distinct biological activities.
Cortistatin A, B, C, D: Other cortistatin analogs with varying degrees of biological activity and therapeutic potential
Cortistatin-8 stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C47H68N12O9S2 |
|---|---|
分子量 |
1009.3 g/mol |
IUPAC 名称 |
10-(4-aminobutyl)-16-benzyl-N-(1,6-diamino-1-oxohexan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63) |
InChI 键 |
UHALUVNIZLPZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


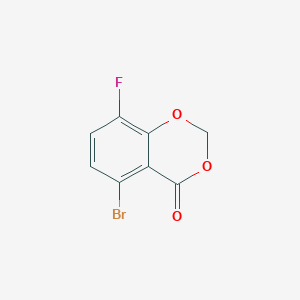

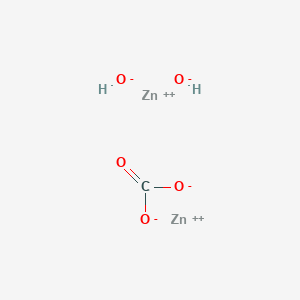
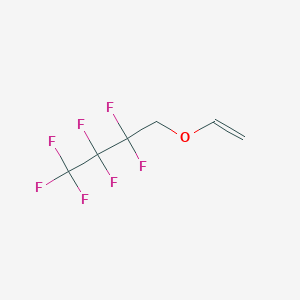
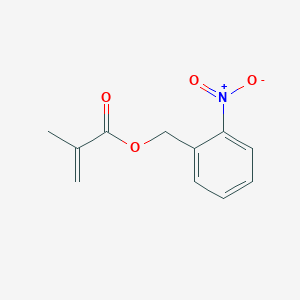


![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
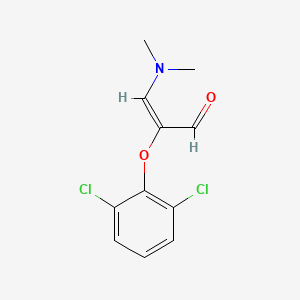

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
